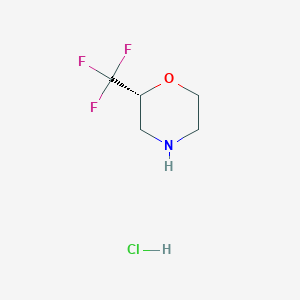

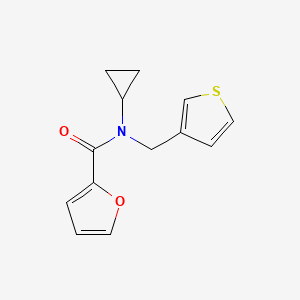

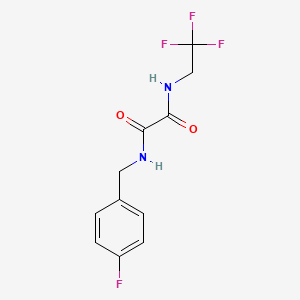

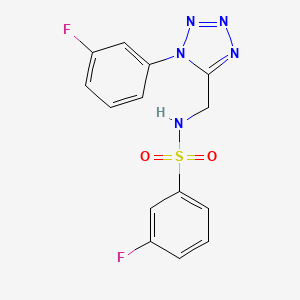

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide” is a compound with the molecular formula C13H13NO2S and a molecular weight of 247.31. It is a derivative of furan/thiophene-2-carboxamide, which is an important class of heterocyclic organic compounds . The presence of the carboxamide scaffold in these compounds gives them a wide range of biological and medicinal activities .

Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives, including “N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide”, are prepared from acyl chlorides and heterocyclic amine derivatives . The synthesis yields good results and the chemical structures of the resulting compounds are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide” has been confirmed using different spectroscopic methods . The compound is a light yellow solid with a melting point of 100–102 °C . The FT-IR (ATR) spectrum shows peaks at 3286 cm−1 (NH Amide), 1662 cm−1 (C=O Amide I), 1530 cm−1 (C−N stretching vibration with the N−H bending vibration, Amide II), and 2960–2870 cm−1 (Alif. C–H) .Chemical Reactions Analysis

The synthesis of furan/thiophene-2-carboxamide derivatives involves a reaction between acyl chlorides and heterocyclic amine derivatives . This reaction is part of a larger family of reactions used to synthesize thiophene derivatives, which include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical And Chemical Properties Analysis

“N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide” is a light yellow solid with a melting point of 100–102 °C . Its FT-IR (ATR) spectrum shows peaks at 3286 cm−1 (NH Amide), 1662 cm−1 (C=O Amide I), 1530 cm−1 (C−N stretching vibration with the N−H bending vibration, Amide II), and 2960–2870 cm−1 (Alif. C–H) .科学的研究の応用

Medicinal Chemistry

Thiophene-based analogs, such as N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Drug Discovery

This compound possesses unique properties that allow for the exploration of its potential use in drug discovery. It could be used as a base structure to develop new drugs with improved therapeutic effects.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . As a thiophene derivative, N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide could potentially be used in various industrial applications .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide could potentially be used in the development of new materials for semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide, being a thiophene derivative, could potentially be used in the development of OFETs .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide could potentially be used in the development of OLEDs .

作用機序

Furan/thiophene-2-carboxamide derivatives have been found to inhibit several enzymes, including urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The compound “N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide” showed approximately 4.2-fold more activity against BChE enzyme than the standard galantamine .

特性

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(12-2-1-6-16-12)14(11-3-4-11)8-10-5-7-17-9-10/h1-2,5-7,9,11H,3-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMNUISPHNORSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)

![5-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2986424.png)

![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)